molecular formula C7H11NOS B2638570 1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol CAS No. 1339575-24-4

1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol

Cat. No.: B2638570
CAS No.: 1339575-24-4
M. Wt: 157.23
InChI Key: GMMOREOOANXLQX-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol is a chemical compound characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-methylthiazole with an appropriate alkylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or toluene and may require catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol can be compared with other thiazole-containing compounds, such as:

    2-Methyl-1,3-thiazole: A simpler thiazole derivative with similar chemical properties but lacking the additional propanol group.

    1,3-Thiazol-4-ylmethanol: Another thiazole derivative with a hydroxymethyl group instead of the propanol group.

    Thiamine (Vitamin B1): A biologically active thiazole derivative with a more complex structure and essential role in metabolism.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5(9)3-7-4-10-6(2)8-7/h4-5,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMOREOOANXLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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